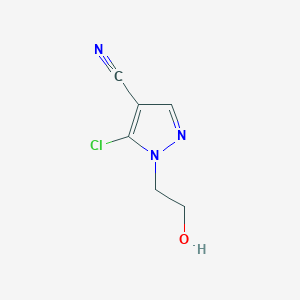![molecular formula C11H8Cl2N2O2S B2536184 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid CAS No. 211102-91-9](/img/structure/B2536184.png)
2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid” is a derivative of diclofenac, which is a well-known non-steroidal anti-inflammatory drug (NSAID). Diclofenac is widely used for the treatment of fever, pain, and inflammation, especially arthritis .
Synthesis Analysis
New diclofenac derivatives containing bioactive moieties, such as triazole, oxadiazole, and thiadiazol, were synthesized. The structures of the new compounds were established based on spectral and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The new synthesized compounds were tested against anti-inflammatory agents and exhibited high activity as expected .Applications De Recherche Scientifique
Herbicide Research and Environmental Impact :Compounds with chloroanilino and thiazolyl groups have been studied extensively in the context of herbicide activity and environmental impact. For instance, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is widely used in agricultural settings. Research on 2,4-D has revealed its broad spectrum of activity and the mechanisms through which it affects plant growth and weed control. Studies have also delved into the environmental fate of such compounds, examining their persistence in soil and water, and their impact on non-target organisms (Zuanazzi et al., 2020).
Sulfonamide and Acetic Acid Derivatives in Medicine :Research on sulfonamide and acetic acid derivatives highlights their importance in pharmaceutical applications. These compounds serve as key functional groups in a variety of drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The versatility of these groups in drug design underscores the potential medical applications of compounds like 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid. The exploration of novel sulfonamides for their antiglaucoma and antitumor properties points towards the ongoing need for research into similar compounds (Carta et al., 2012).
Environmental Science and Biodegradation :The degradation of chemical pollutants, including those related to acetic acid derivatives, is a critical area of environmental research. Studies have focused on the biodegradation pathways of pollutants, elucidating the roles of microorganisms in breaking down complex organic compounds. This research is vital for developing strategies to mitigate pollution and manage chemical waste effectively (Islam et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid are the Cox-1 and Cox-2 enzymes . These enzymes play a crucial role in the inflammation process, making them key targets for anti-inflammatory drugs .
Mode of Action
This compound interacts with its targets, the Cox-1 and Cox-2 enzymes, by binding to their active sites . This binding inhibits the enzymes’ activity, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting the Cox-1 and Cox-2 enzymes, this compound reduces the conversion of arachidonic acid to prostaglandins . This results in a decrease in inflammation, pain, and fever .
Pharmacokinetics
This suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins . This leads to a decrease in inflammation, pain, and fever .
Propriétés
IUPAC Name |
2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-8-2-1-6(3-9(8)13)14-11-15-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHLKFJUVVQIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyanocyclohexyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B2536102.png)
![2,6-dichloro-3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carbonyl}-5-fluoropyridine](/img/structure/B2536103.png)







![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2536115.png)
![N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2536116.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide](/img/structure/B2536121.png)